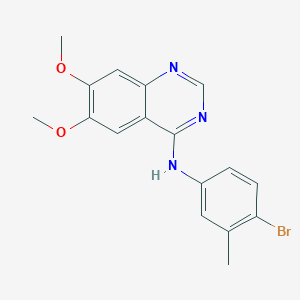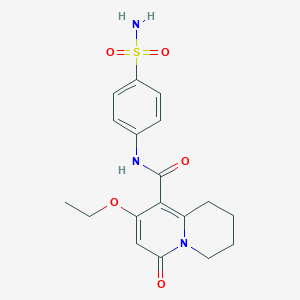
5-Chloropentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropentanamide: is an organic compound with the molecular formula C5H10ClNO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives are investigated for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Safety and Hazards
The safety information for 5-Chloropentanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the mechanism of action of a compound is typically associated with its interaction with specific proteins or enzymes in the body
Mode of Action
The interaction of a compound with its targets often results in changes in cellular processes, which can lead to observable effects
Biochemical Pathways
The biochemical pathways affected by 5-Chloropentanamide are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes involved in the pathway
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body These properties can significantly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
These effects can be observed at the molecular level (e.g., changes in gene expression or protein function) and at the cellular level (e.g., changes in cell behavior or morphology)
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how effectively it interacts with its targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chloropentanamide can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with ammonia or an amine. The reaction typically proceeds under mild conditions, with the elimination of water to form the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 5-chloropentanenitrile. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to convert the nitrile group to an amide group.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloropentanamide can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: 5-Chloropentanoic acid.
Reduction: 5-Chloropentylamine.
Substitution: 5-Hydroxypentanamide.
Vergleich Mit ähnlichen Verbindungen
5-Bromopentanamide: Similar structure with a bromine atom instead of chlorine.
5-Iodopentanamide: Similar structure with an iodine atom instead of chlorine.
5-Fluoropentanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloropentanamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
IUPAC Name |
5-chloropentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYSRLHGHNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2791868.png)

![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexanecarboxamide](/img/structure/B2791873.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791879.png)



![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


